Oral Bioavailability vs Subcutaneous Fulvestrant
ZB-716 demonstrates markedly superior oral bioavailability compared to fulvestrant. In a mouse pharmacokinetic study, the drug exposure of ZB716 as measured by total plasma level was over 10 times higher than fulvestrant administered by subcutaneous injection [1]. A separate study reported ZB716 oral AUC = 2547.1 ng·h/mL following a single oral dose, which exceeds the typical exposure achievable with fulvestrant injection [1]. This enhancement is directly attributable to the boronic acid moiety that substitutes the 3-hydroxyl group of fulvestrant, the primary site of inactivating glucuronidation and sulfation [2].
| Evidence Dimension | Oral bioavailability / systemic drug exposure |
|---|---|
| Target Compound Data | AUC = 2547.1 ng·h/mL (oral, 10 mg/kg in mice); plasma exposure >10× higher than fulvestrant s.c. |
| Comparator Or Baseline | Fulvestrant: not orally bioavailable; peak blood concentration <25 ng/mL at 500 mg clinical dose |
| Quantified Difference | >10-fold higher plasma exposure (ZB716 oral vs. fulvestrant s.c.); AUC over 10× higher than fulvestrant injection |
| Conditions | Mouse pharmacokinetic study; single oral dose of ZB716 at 10 mg/kg |
Why This Matters
Procurement of ZB716 enables oral dosing in preclinical efficacy studies, eliminating the confounding variable of injection-site variability and enabling chronic oral administration regimens that are not feasible with fulvestrant.
- [1] Liu J, Zheng S, Guo S, Zhang C, Zhong Q, Zhang Q, et al. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). J Med Chem. 2016;59(17):8134-8140. View Source
- [2] Zhang C, Guo S, Yang L, Liu J, Zheng S, Zhong Q, et al. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget. 2017;8(61):103874-103889. View Source
